1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole
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Overview
Description
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole is a fluorinated indole derivative known for its unique chemical properties. This compound is characterized by the presence of trifluoromethoxy and trifluoroethyl groups attached to the indole core, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and fluorinated reagents.
Reaction Conditions:
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents. Common reagents include halogens, alkylating agents, and nucleophiles[][2].
Scientific Research Applications
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It finds applications in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole can be compared with other fluorinated indole derivatives:
Similar Compounds: Examples include this compound-3-carbonitrile and this compound-3-carbaldehyde.
Properties
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO/c12-9(19-11(15,16)17)10(13,14)18-6-5-7-3-1-2-4-8(7)18/h1-6,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQFIYAKXMGZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(C(OC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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